molecular formula C17H14N4 B3828680 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

Cat. No.: B3828680
M. Wt: 274.32 g/mol
InChI Key: LKNPCSAGRHEKCI-UHFFFAOYSA-N
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Description

4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is an organic compound with the molecular formula C17H14N4 It is a derivative of azobenzene and pyrrole, characterized by the presence of both a diazenyl group and a pyrrol-2-ylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline typically involves the reaction of aniline derivatives with diazonium salts, followed by condensation with pyrrole derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline and pyrrole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline involves its interaction with molecular targets through its diazenyl and pyrrole groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Shares the diazenyl group but lacks the pyrrole moiety.

    Pyrrole: Contains the pyrrole ring but does not have the diazenyl group.

    4-[(E)-phenyldiazenyl]aniline: Similar structure but without the pyrrol-2-ylmethylidene group.

Uniqueness

4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is unique due to the combination of the diazenyl and pyrrole groups, which confer distinct chemical properties and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)-1-(1H-pyrrol-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-2-5-15(6-3-1)20-21-16-10-8-14(9-11-16)19-13-17-7-4-12-18-17/h1-13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPCSAGRHEKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401039254
Record name Benzenamine, 4-(2-phenyldiazenyl)-N-(1H-pyrrol-2-ylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303213-88-9
Record name Benzenamine, 4-(2-phenyldiazenyl)-N-(1H-pyrrol-2-ylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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